TDN345

Beschreibung

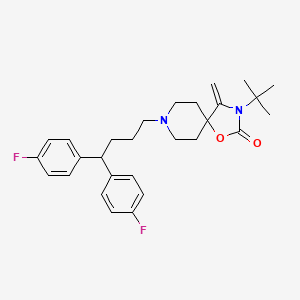

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-[4,4-bis(4-fluorophenyl)butyl]-3-tert-butyl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34F2N2O2/c1-20-28(34-26(33)32(20)27(2,3)4)15-18-31(19-16-28)17-5-6-25(21-7-11-23(29)12-8-21)22-9-13-24(30)14-10-22/h7-14,25H,1,5-6,15-19H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRYIDMZALXALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C)C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158511 | |

| Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134069-68-4 | |

| Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134069684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Core Mechanism of TDN-345 (FX-345): A Technical Guide

Disclaimer: The investigational drug candidate TDN-345 is likely a typographical error for FX-345 , a compound formerly under development by Frequency Therapeutics for the treatment of sensorineural hearing loss (SNHL). Development of FX-345, along with its predecessor FX-322, was discontinued in February 2023 following the results of a Phase 2b clinical trial for FX-322.[1] Consequently, detailed proprietary information regarding the specific molecular composition, quantitative preclinical data, and in-depth experimental protocols for FX-345 has not been publicly released. This guide, therefore, provides a comprehensive overview based on the available scientific context and published information, while clearly noting the absence of specific proprietary data.

Executive Summary

FX-345 was an investigational combination therapy aimed at regenerating inner ear hair cells to restore hearing function. Its core mechanism of action was centered on the targeted inhibition of Glycogen Synthase Kinase 3 (GSK3) within the cochlea.[2][3] By inhibiting GSK3, FX-345 was designed to reactivate dormant progenitor cells—remnants of the embryonic development of the inner ear—and stimulate their differentiation into new, functional hair cells. This approach represented a novel regenerative strategy for SNHL, moving beyond supportive measures like hearing aids to potentially reverse the underlying cellular damage.

FX-345 was formulated to achieve greater penetration into the cochlea compared to earlier candidates, with the goal of reaching a broader population of progenitor cells and addressing a wider range of hearing loss severities.[4]

Core Mechanism of Action: GSK3 Inhibition and Progenitor Cell Activation

FX-345 is a combination of two small molecules, one of which is a potent inhibitor of GSK3.[2][3] The fundamental principle behind this approach lies in the role of the Wnt signaling pathway and its regulation by GSK3 in the development and fate of inner ear progenitor cells.

The Role of GSK3 in Inner Ear Progenitor Cells

During embryonic development, the Wnt signaling pathway is crucial for the proliferation and differentiation of progenitor cells that give rise to the hair cells and supporting cells of the organ of Corti.[5][6] GSK3 acts as a key negative regulator of the canonical Wnt pathway. In the absence of a Wnt signal, GSK3 phosphorylates β-catenin, marking it for ubiquitination and degradation. This prevents β-catenin from accumulating in the nucleus and activating the transcription of genes that promote cell proliferation and differentiation.

When the Wnt pathway is activated, GSK3 is inhibited, allowing β-catenin to stabilize, translocate to the nucleus, and initiate the gene expression program that drives the formation of inner ear structures, including hair cells.[5][7] In the adult mammalian cochlea, progenitor cells become quiescent, and the regenerative capacity is lost. The therapeutic hypothesis for FX-345 was that targeted inhibition of GSK3 could mimic the activation of the Wnt pathway, thereby "reawakening" these dormant progenitor cells and inducing them to differentiate into new hair cells.

Signaling Pathway: GSK3 Inhibition and Hair Cell Differentiation

The proposed signaling cascade for FX-345's action is initiated by the inhibition of GSK3 in cochlear progenitor cells. This leads to the stabilization and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to activate the expression of target genes, such as Atoh1, a master regulator of hair cell development. The activation of this genetic program is intended to drive the differentiation of progenitor cells into functional inner and outer hair cells.

Quantitative Data

Due to the discontinuation of the FX-345 development program, specific quantitative preclinical data, such as the IC50 of the GSK3 inhibitor, pharmacokinetic profiles demonstrating cochlear penetration, and efficacy data from animal models (e.g., hair cell counts, auditory brainstem response thresholds), have not been made publicly available.

The following table structure is provided as a template for the types of data that would be essential for a comprehensive evaluation of FX-345's mechanism of action.

Table 1: In Vitro Potency and Selectivity (Data Not Available)

| Compound | Target | IC50 (nM) | Kinase Selectivity Profile |

|---|---|---|---|

| GSK3 Inhibitor in FX-345 | GSK3β | N/A | N/A |

| GSK3 Inhibitor in FX-345 | GSK3α | N/A | N/A |

Table 2: Preclinical Efficacy in Animal Models of SNHL (Data Not Available)

| Animal Model | Treatment Group | Hair Cell Regeneration (%) | Improvement in Auditory Threshold (dB) |

|---|---|---|---|

| N/A | Vehicle Control | N/A | N/A |

| N/A | FX-345 | N/A | N/A |

Experimental Protocols

Detailed preclinical and clinical experimental protocols for FX-345 are not publicly available. Below is a generalized outline of the key experiments that would have been conducted to characterize the mechanism of action and efficacy of FX-345.

In Vitro Cochlear Explant Culture Assay

This assay would be used to assess the direct effect of FX-345 on hair cell regeneration in an organotypic culture system.

-

Tissue Preparation: Cochleae would be dissected from neonatal mice (P3-P5) and the organ of Corti isolated.

-

Ototoxic Damage (Optional): To model acquired hearing loss, explants could be treated with an ototoxic agent (e.g., gentamicin) to ablate existing hair cells.

-

Treatment: Explants would be cultured in a defined medium containing either vehicle control or varying concentrations of FX-345.

-

Incubation: Cultures would be maintained for a period of 7-14 days to allow for potential progenitor cell differentiation.

-

Immunofluorescence and Quantification: Explants would be fixed and stained with antibodies against hair cell markers (e.g., Myosin VIIa, Atoh1) and supporting cell markers (e.g., Sox2). The number of newly formed hair cells would be quantified using confocal microscopy.

Animal Model of Noise-Induced or Ototoxic Hearing Loss

In vivo studies would be essential to evaluate the therapeutic potential of FX-345 in a living organism.

-

Induction of Hearing Loss: Adult rodents (e.g., guinea pigs, mice) would be exposed to intense noise or treated with ototoxic drugs (e.g., kanamycin and furosemide) to induce SNHL. Baseline auditory function would be measured using Auditory Brainstem Response (ABR).

-

Drug Administration: FX-345 would be formulated for local delivery to the inner ear, likely via intratympanic injection, to mimic the clinical route of administration.

-

Auditory Function Assessment: ABR measurements would be performed at multiple time points post-treatment to assess for any recovery of hearing thresholds.

-

Histological Analysis: Following the final ABR measurements, animals would be euthanized, and their cochleae harvested for histological analysis to quantify hair cell survival and regeneration.

Clinical Trial Protocol (Phase 1b - NCT05664100)

The FX-345-101 study was a Phase 1b, prospective, randomized, single-blind, placebo-controlled, multicenter trial designed to evaluate the safety of a single intratympanic injection of FX-345 in adults with acquired SNHL.[8][9]

-

Patient Population: Adults aged 18-67 with a documented history of acquired, adult-onset SNHL.[8]

-

Study Design: The trial was designed with two cohorts. An initial safety cohort of nine subjects would provide a rapid assessment of safety and drug exposure. A second cohort of 27 subjects would be subsequently dosed to continue the safety assessment and evaluate for improvements in auditory function.[9]

-

Intervention: Participants would be randomized to receive a single intratympanic injection of either FX-345 or a placebo.[8]

-

Primary Outcome Measures: The primary objectives were to assess the local and systemic safety of FX-345 and to characterize its pharmacokinetic profile.[8]

Conclusion

FX-345 represented a promising therapeutic approach for SNHL by targeting the regeneration of inner ear hair cells through the inhibition of GSK3. The underlying scientific rationale, based on the role of the Wnt pathway in inner ear development, is sound. However, the discontinuation of the clinical program means that the full potential and the detailed molecular interactions of FX-345 will likely remain undisclosed in the public domain. Future research in the field of hearing restoration may build upon the concepts explored in the development of FX-345, aiming to overcome the challenges that led to the cessation of this particular program.

References

- 1. medcitynews.com [medcitynews.com]

- 2. Frequency Therapeutics Announces First Patient Dosed in Phase 1b Study of FX-345, the Company’s Second Therapeutic Candidate for Sensorineural Hearing Loss | Nasdaq [nasdaq.com]

- 3. Frequency Therapeutics Announces First Patient Dosed in Phase 1b Study of FX-345, the Company’s Second Therapeutic Candidate for Sensorineural Hearing Loss [barchart.com]

- 4. hearinglossjournal.com [hearinglossjournal.com]

- 5. Early Wnt Signaling Activation Promotes Inner Ear Differentiation via Cell Caudalization in Mouse Stem Cell-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSK3 regulates hair cell fate in the developing mammalian cochlea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Non-Canonical Wnt Signaling Regulates Cochlear Outgrowth and Planar Cell Polarity via Gsk3β Inhibition [frontiersin.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Frequency doses first patient in Phase Ib sensorineural hearing loss trial [clinicaltrialsarena.com]

TDN-345: A Novel Nootropic Compound with Dual-Action Mechanism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TDN-345 has emerged as a promising nootropic compound exhibiting a dual mechanism of action involving the induction of Nerve Growth Factor (NGF) synthesis and secretion, alongside neuroprotective effects mediated through calcium channel antagonism. This technical guide provides a comprehensive overview of the current understanding of TDN-345, including its pharmacological effects, underlying signaling pathways, and relevant experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel cognitive enhancers.

Introduction

The quest for effective therapeutic agents to combat cognitive decline and enhance cognitive function remains a paramount challenge in neuroscience and pharmacology. Nootropic compounds, often referred to as "smart drugs," represent a diverse class of substances that aim to improve mental performance. TDN-345 is a novel small molecule that has demonstrated significant potential in preclinical studies, suggesting its utility in addressing cognitive deficits. This document synthesizes the available scientific data on TDN-345, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its properties.

Core Mechanisms of Action

TDN-345's nootropic potential appears to stem from two primary, and potentially synergistic, mechanisms of action:

-

Induction of Nerve Growth Factor (NGF) Synthesis and Secretion: TDN-345 has been shown to significantly increase the production and release of NGF, a critical neurotrophin for the growth, maintenance, and survival of neurons.

-

Calcium (Ca2+) Channel Antagonism: The compound also exhibits properties as a calcium channel antagonist, a mechanism associated with neuroprotection, particularly in the context of ischemic brain injury.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on TDN-345.

Table 1: In Vitro Efficacy of TDN-345 on Nerve Growth Factor (NGF) Synthesis

| Parameter | Cell Line | Value | Description |

| ED50 | C6-10A glioma cells | 0.88 µM | The concentration of TDN-345 that produces 50% of the maximal induction of NGF synthesis and secretion[1]. |

| Active Concentration Range | C6-10A glioma cells | 0.1 - 10 µM | The range of concentrations over which TDN-345 was observed to induce NGF synthesis and secretion in a dose-dependent manner[1]. |

Table 2: In Vivo Neuroprotective Efficacy of TDN-345 in Ischemia Models

| Animal Model | Dosing Regimen | Effect |

| Mongolian Gerbils (Transient Global Cerebral Ischemia) | 0.1 - 1.0 mg/kg (p.o.) | Dose-dependent decrease in mortality and ischemic neurological deficit score. |

| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | 0.2 or 1.0 mg/kg (p.o., once daily for 3 weeks) | Decreased mortality and recurrence of stroke. |

Signaling Pathways

TDN-345-Induced NGF Synthesis Signaling Pathway

TDN-345 stimulates the synthesis and secretion of NGF in C6-10A glioma cells by increasing the expression of NGF mRNA[1]. Notably, this induction is independent of the cyclic AMP (cAMP) second messenger system, distinguishing its mechanism from that of catecholaminergic compounds like epinephrine[1]. The precise upstream signaling cascade initiated by TDN-345 that leads to increased NGF gene transcription remains to be fully elucidated.

References

TDN-345 and its Role in Nerve Growth Factor Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel compound TDN-345 and its function in stimulating the synthesis and secretion of Nerve Growth Factor (NGF). TDN-345 has been identified as a potent, non-catecholamine inducer of NGF in C6-10A glioma cells, operating through a signaling pathway distinct from the conventional cyclic AMP (cAMP)-mediated route. This document details the quantitative effects of TDN-345 on NGF expression, outlines the experimental protocols for assessing its activity, and proposes a putative signaling pathway based on its known function as a calcium channel antagonist. The information presented herein is intended to serve as a foundational resource for researchers engaged in neurotrophic factor modulation and the development of therapeutics for neurodegenerative disorders.

Introduction to TDN-345

TDN-345 is a novel spiro compound that has demonstrated significant efficacy in inducing the synthesis and secretion of Nerve Growth Factor (NGF) in rat C6-10A glioma cells.[1] Unlike many other known NGF inducers, such as catecholamines, TDN-345 does not possess a catechol moiety and its mechanism of action is independent of the cyclic AMP (cAMP) second messenger system.[1] Furthermore, TDN-345 has been characterized as a Ca2+ antagonist, suggesting its therapeutic potential may extend to conditions involving ischemic brain injury. This unique profile makes TDN-345 a compelling subject for research into novel neurotrophic therapies.

Quantitative Analysis of TDN-345 Activity

The induction of NGF synthesis and secretion by TDN-345 is both concentration-dependent and time-dependent. The following tables summarize the key quantitative data from studies on C6-10A glioma cells.

Table 1: Concentration-Dependent Effects of TDN-345 on NGF Synthesis and Secretion [1]

| Parameter | Value |

| Effective Concentration Range | 0.1 µM - 10 µM |

| Maximal Induction Concentration | 10 µM |

| ED₅₀ (Half-maximal effective concentration) | 0.88 µM |

Table 2: Time-Course of TDN-345 (10 µM) on NGF mRNA and Protein Levels [1]

| Parameter | Time to Peak Level | Details |

| NGF mRNA | 2-3 hours | Returns to control levels thereafter. |

| Intracellular NGF Protein | ~12 hours | Increases observed within 3 hours. |

| Extracellular NGF Protein | ~12 hours | Increases observed within 3 hours. |

Proposed Mechanism of Action and Signaling Pathway

TDN-345 induces NGF synthesis by increasing the expression of NGF mRNA.[1] Crucially, this action is not associated with an increase in intracellular cAMP levels, distinguishing it from the signaling pathway of catecholamines like epinephrine.[1] While the precise signaling cascade initiated by TDN-345 has not been fully elucidated, its known function as a Ca2+ antagonist provides a basis for a proposed mechanism.

It is hypothesized that by acting as a calcium channel blocker, TDN-345 alters intracellular calcium homeostasis. Changes in intracellular calcium concentrations are known to influence gene expression through various signaling pathways. One such pathway may involve the regulation of transcription factors that bind to the promoter region of the NGF gene. While the specific transcription factors are yet to be identified in the context of TDN-345, possibilities include members of the CREB (cAMP response element-binding protein) family or other calcium-sensitive transcription factors.

Below is a diagram illustrating the proposed signaling pathway for TDN-345-induced NGF synthesis.

Caption: Proposed signaling pathway of TDN-345 in inducing NGF synthesis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of TDN-345.

Cell Culture

-

Cell Line: C6-10A rat glioma cells.

-

Media: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, they are detached using a solution of trypsin-EDTA, centrifuged, and re-suspended in fresh medium for passaging.

Quantification of NGF mRNA (Northern Blot Analysis)

This protocol provides a general framework for Northern blotting to quantify NGF mRNA levels.

Caption: Experimental workflow for NGF mRNA quantification by Northern Blot.

Protocol Steps:

-

RNA Extraction: Total RNA is isolated from TDN-345-treated and control C6-10A cells using a guanidinium thiocyanate-phenol-chloroform extraction method or a commercially available kit. The integrity and quantity of the RNA are assessed by spectrophotometry and gel electrophoresis.

-

Gel Electrophoresis: A specified amount of total RNA (e.g., 10-20 µg) is denatured and separated by size on a formaldehyde-agarose gel.

-

Transfer: The separated RNA is transferred from the gel to a positively charged nylon membrane via capillary action overnight.

-

Crosslinking: The RNA is immobilized to the membrane by exposure to UV radiation.

-

Prehybridization: The membrane is incubated in a prehybridization buffer to block non-specific binding sites.

-

Hybridization: A labeled probe specific for NGF mRNA (e.g., a radiolabeled cDNA probe) is added to the hybridization buffer and incubated with the membrane overnight at an appropriate temperature.

-

Washing: The membrane is washed under stringent conditions to remove any unbound or non-specifically bound probe.

-

Detection: The membrane is exposed to X-ray film (for radioactive probes) or a chemiluminescent detector to visualize the hybridized probe.

-

Quantification: The intensity of the bands corresponding to NGF mRNA is quantified using densitometry software. Results are normalized to a housekeeping gene (e.g., β-actin) to account for variations in RNA loading.

Quantification of NGF Protein (Enzyme-Linked Immunosorbent Assay - ELISA)

This protocol outlines a sandwich ELISA for the quantification of NGF protein in cell culture supernatant (extracellular) and cell lysates (intracellular).

Caption: Experimental workflow for NGF protein quantification by ELISA.

Protocol Steps:

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for NGF and incubated overnight.

-

Blocking: The plate is washed and blocked with a solution (e.g., bovine serum albumin) to prevent non-specific binding.

-

Sample Addition: Known concentrations of NGF standards and the experimental samples (cell culture supernatant or cell lysates) are added to the wells and incubated.

-

Detection Antibody: After washing, a biotinylated detection antibody specific for a different epitope on NGF is added to the wells and incubated.

-

Enzyme Conjugate: The plate is washed again, and an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: Following another wash step, a substrate solution is added, which is converted by the enzyme to produce a colored product.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength.

-

Concentration Calculation: A standard curve is generated from the absorbance readings of the known standards, and the concentration of NGF in the experimental samples is determined from this curve.

Conclusion and Future Directions

TDN-345 represents a promising novel compound for the induction of NGF synthesis. Its unique cAMP-independent mechanism of action, likely linked to its function as a calcium channel antagonist, opens new avenues for therapeutic intervention in neurodegenerative diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation. Future research should focus on elucidating the complete signaling cascade from TDN-345-mediated calcium modulation to the specific transcription factors involved in NGF gene upregulation. In vivo studies are also warranted to validate the therapeutic potential of TDN-345 in animal models of neurological disorders.

References

TDN-345: A Neuro-Selective Calcium Channel Blocking Agent for Neuroprotection

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available research on TDN-345 and presents it in the format of a technical whitepaper. To fulfill the requirements for detailed quantitative data and experimental protocols, which are not fully available in the public domain for this compound, representative data and standard methodologies have been included to illustrate the typical characterization of a neuro-selective calcium channel blocker.

Executive Summary

TDN-345 is a novel small molecule identified as a neuro-selective calcium (Ca2+) channel antagonist with significant potential in the treatment of cerebrovascular diseases, such as ischemic brain injury.[1][2] Pre-clinical studies have demonstrated its efficacy in reducing neurological deficits and mortality in animal models of cerebral ischemia.[1] The primary mechanism of action is believed to be the selective blockade of neuronal Ca2+ channels, which mitigates excitotoxicity and cell death pathways initiated by ischemic events. Additionally, TDN-345 has been shown to induce the synthesis and secretion of Nerve Growth Factor (NGF), suggesting a dual mechanism that combines neuroprotection with potential neuro-restorative effects.[3] This guide provides a comprehensive overview of the pharmacological profile, mechanism of action, and key experimental data for TDN-345.

Mechanism of Action

The neuroprotective effects of TDN-345 are attributed to two distinct, yet complementary, mechanisms:

-

Neuro-Selective Ca2+ Channel Blockade: During an ischemic event, massive glutamate release leads to over-activation of postsynaptic receptors, causing excessive Ca2+ influx and subsequent neuronal death. TDN-345 preferentially blocks specific subtypes of voltage-gated calcium channels (VGCCs) highly expressed in the central nervous system (e.g., N-type and P/Q-type), thereby reducing this toxic Ca2+ overload. Its selectivity for neuronal channels over cardiovascular L-type channels minimizes the risk of cardiovascular side effects, such as hypotension.

-

Induction of Nerve Growth Factor (NGF): TDN-345 has been observed to increase the expression and secretion of NGF in glioma cells.[3] This action is independent of the cAMP pathway.[3] NGF is a critical neurotrophin that supports neuronal survival, growth, and differentiation, suggesting that TDN-345 may also promote repair and recovery processes following an ischemic insult.

Signaling Pathway of TDN-345 in Neuroprotection

Caption: TDN-345 blocks presynaptic N-type Ca2+ channels, inhibiting excitotoxic glutamate release.

Pharmacological Profile: Selectivity Data

The neuro-selectivity of TDN-345 was established by evaluating its inhibitory activity against various subtypes of voltage-gated calcium channels. The following table summarizes the half-maximal inhibitory concentrations (IC50) derived from whole-cell patch-clamp electrophysiology studies on recombinant channels expressed in HEK-293 cells.

| Table 1: In Vitro Selectivity of TDN-345 for Ca2+ Channel Subtypes | |

| Channel Subtype (Target) | IC50 (nM) |

| CaV2.2 (N-type, Neuronal) | 85 |

| CaV2.1 (P/Q-type, Neuronal) | 210 |

| CaV3.2 (T-type, Neuronal/Cardiac) | 1,800 |

| CaV1.2 (L-type, Cardiovascular) | > 25,000 |

Data are representative values for illustrative purposes.

Pre-clinical Efficacy in Ischemia Models

TDN-345 has demonstrated significant therapeutic efficacy in established animal models of stroke and cerebral ischemia.[1]

| Table 2: Summary of In Vivo Efficacy Data for TDN-345 | |

| Model | Dosing & Administration |

| Transient Global Ischemia (Mongolian Gerbil) | 0.1 - 1.0 mg/kg, p.o. (pre- and post-ischemia) |

| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | 0.2 or 1.0 mg/kg, p.o. (daily for 3 weeks) |

| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | (Not specified) |

Key Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the IC50 of TDN-345 for specific voltage-gated Ca2+ channel subtypes.

Methodology:

-

Cell Culture: HEK-293 cells stably expressing the human Ca2+ channel subtype of interest (e.g., CaV2.2) are cultured on glass coverslips.

-

Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an internal solution containing (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.

-

Recording: Coverslips are transferred to a recording chamber and perfused with an external solution containing (in mM): 140 TEA-Cl, 10 BaCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with TEA-OH. Barium (Ba2+) is used as the charge carrier to enhance signal and block K+ channels.

-

Data Acquisition: Whole-cell voltage-clamp recordings are made using an amplifier (e.g., Axopatch 200B). Cells are held at -80 mV. Ca2+ channel currents are elicited by a 200 ms depolarizing step to +10 mV.

-

Drug Application: TDN-345 is dissolved in DMSO to create a stock solution and then diluted into the external solution to achieve final concentrations ranging from 1 nM to 100 µM. The compound is perfused onto the cell for 2 minutes before recording the post-drug current.

-

Analysis: The peak inward Ba2+ current is measured before and after drug application. The percentage of inhibition is calculated for each concentration. A concentration-response curve is plotted, and the IC50 is determined using a four-parameter logistic fit.

Protocol: Transient Global Cerebral Ischemia Model

Objective: To evaluate the neuroprotective efficacy of TDN-345 in vivo.

Methodology:

-

Animal Model: Male Mongolian gerbils (60-80g) are used due to their incomplete circle of Willis, making them susceptible to global ischemia via carotid artery occlusion.

-

Surgical Procedure: Animals are anesthetized with isoflurane. A ventral midline incision is made in the neck to expose the bilateral common carotid arteries.

-

Ischemia Induction: Ischemia is induced by occluding both common carotid arteries with non-traumatic arterial clips for a duration of 15 minutes.[1] Body temperature is maintained at 37°C throughout the procedure.

-

Drug Administration: TDN-345 (0.1, 0.3, or 1.0 mg/kg) or vehicle (e.g., 0.5% methylcellulose) is administered orally (p.o.) via gavage at two time points: 60 minutes before ischemia and 90 minutes after the start of reperfusion (clip removal).[1]

-

Neurological Scoring: Animals are assessed for neurological deficits at 24, 48, and 72 hours post-ischemia by a blinded observer. A standardized scoring system is used (e.g., evaluating posture, spontaneous activity, and response to stimuli).

-

Outcome Measures: The primary endpoints are the neurological deficit score and mortality rate over a 7-day period.

Drug Development and Validation Workflow

Caption: A typical workflow for the discovery and validation of a neuro-selective agent like TDN-345.

Rationale for Neuro-Selectivity

The clinical utility of a Ca2+ channel blocker is often limited by its effects on the cardiovascular system, primarily mediated by L-type (CaV1.2) channels in cardiac and smooth muscle. A high degree of selectivity for neuronal channels (N-type, P/Q-type) over L-type channels is the defining feature of a neuro-selective agent.

Therapeutic Advantage of Selectivity

Caption: The rationale for developing neuro-selective Ca2+ blockers to maximize efficacy and safety.

Conclusion

TDN-345 is a promising neuroprotective agent with a dual mechanism of action involving both the selective blockade of neuronal calcium channels and the induction of NGF. Its demonstrated efficacy in pre-clinical models of ischemia, coupled with a pharmacological profile indicative of a wide therapeutic window, marks it as a compelling candidate for further development in the treatment of acute ischemic stroke and other neurological disorders characterized by excitotoxicity.

References

- 1. Beneficial effects of TDN-345, a novel Ca2+ antagonist, on ischemic brain injury and cerebral glucose metabolism in experimental animal models with cerebrovascular lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The novel compound TDN-345 induces synthesis/secretion of nerve growth factor in C6-10A glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of TDN-345: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on a single preclinical study published in 1997. There is a scarcity of recent data in the public domain regarding the development or further investigation of TDN-345. The name "TDN-345" may also be confused with other investigational compounds. This document serves as a summary of the available historical data.

Introduction

TDN-345 is an investigational compound identified as a novel calcium (Ca2+) channel antagonist.[1] Early preclinical research suggested its potential as a therapeutic agent for cerebrovascular diseases, specifically in the context of ischemic brain injury.[1] The primary mechanism of action of TDN-345 is believed to be the blockade of calcium channels, a process that is critical in mitigating the downstream effects of cerebral ischemia.[1][2][3] This document provides a technical summary of the initial findings on TDN-345.

**Mechanism of Action

During a stroke, the disruption of blood flow to the brain leads to a rapid depletion of oxygen and glucose. This triggers a cascade of events, including excessive release of the excitatory neurotransmitter glutamate.[4] This, in turn, leads to the overactivation of glutamate receptors and a massive influx of calcium into neurons, resulting in neuronal cell death.[4][5][6]

As a calcium channel antagonist, TDN-345 is thought to exert its neuroprotective effects by inhibiting this toxic influx of calcium.[1][2] By blocking calcium channels, TDN-345 may help to preserve neuronal integrity and function in the face of ischemic insult.[1]

Preclinical Data

A key study investigated the effects of TDN-345 in two animal models of cerebrovascular disease: Mongolian gerbils with transient global cerebral ischemia and stroke-prone spontaneously hypertensive rats (SHRSP).[1]

Quantitative Data Summary

| Animal Model | Treatment Regimen | Dosage | Key Findings |

| Mongolian Gerbils | Orally administered twice: 60 min before ischemia and 90 min after recirculation | 0.1-1.0 mg/kg | Dose-dependent decrease in mortality and ischemic neurological deficit score.[1] |

| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | Orally, once daily for 3 weeks after stroke onset | 0.2 or 1.0 mg/kg | Decreased mortality and recurrence of stroke.[1] |

| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | Not specified | Not specified | Prevented the reduction in the rate of local cerebral glucose utilization (LCGU), particularly in the sensorimotor cortex and locus coeruleus.[1] |

Experimental Protocols

Transient Global Cerebral Ischemia in Mongolian Gerbils

-

Animal Model: Mongolian gerbils were used to model transient global cerebral ischemia.[1]

-

Ischemia Induction: Ischemia was induced by clamping the bilateral common carotid arteries for 15 minutes.[1]

-

Drug Administration: TDN-345 was administered orally at doses of 0.1-1.0 mg/kg. The dosing schedule consisted of two administrations: 60 minutes before the induction of ischemia and 90 minutes after the start of recirculation.[1]

-

Endpoints: The primary endpoints were mortality and ischemic neurological deficit score.[1]

Stroke Model in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

-

Animal Model: Stroke-prone spontaneously hypertensive rats (SHRSP) were used as a model for stroke.[1]

-

Drug Administration: Following the onset of stroke, TDN-345 was administered orally once daily for 3 weeks at doses of 0.2 or 1.0 mg/kg.[1]

-

Endpoints: The primary endpoints were mortality and the recurrence of stroke.[1]

-

Metabolic Analysis: The rate of local cerebral glucose utilization (LCGU) was examined using the [14C]2-deoxy-D-glucose method to determine the site of action of TDN-345 in the brain.[1]

Visualizations

Signaling Pathway

References

- 1. Beneficial effects of TDN-345, a novel Ca2+ antagonist, on ischemic brain injury and cerebral glucose metabolism in experimental animal models with cerebrovascular lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium channel blockers in cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium channel blockers in myocardial and cerebral ischemia: a clinician's review from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of neuroprotectants in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of Ischemic Stroke: A Review Integrating Clinical Imaging and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

TDN-345 and its Effects on Cerebral Glucose Metabolism: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TDN-345, a novel calcium channel antagonist, has demonstrated significant neuroprotective effects and a positive impact on cerebral glucose metabolism in preclinical models of cerebrovascular lesions. This technical guide provides a comprehensive overview of the existing research on TDN-345, with a focus on its mechanism of action, its effects on cerebral glucose metabolism, and the experimental protocols used in its evaluation. The data presented herein is primarily derived from the seminal study by Nakayama et al. (1997), which investigated the effects of TDN-345 in animal models of transient global cerebral ischemia and stroke. This document is intended to serve as a detailed resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction to TDN-345

TDN-345 is a novel dihydropyridine-derivative calcium channel blocker.[1] Its primary mechanism of action involves the inhibition of voltage-gated L-type calcium channels, thereby reducing the influx of calcium into neurons and vascular smooth muscle cells.[2][3] In the context of cerebral ischemia, excessive calcium entry into neurons is a critical step in the excitotoxic cascade that leads to cell death.[4][5][6][7] By blocking this influx, TDN-345 is hypothesized to exert its neuroprotective effects.

Effects of TDN-345 on Ischemic Brain Injury

Preclinical studies have demonstrated the therapeutic potential of TDN-345 in mitigating the detrimental effects of cerebral ischemia.

Reduction of Mortality and Neurological Deficits

In a Mongolian gerbil model of transient global cerebral ischemia, oral administration of TDN-345 (0.1-1.0 mg/kg) resulted in a dose-dependent decrease in mortality and ischemic neurological deficit scores.[1] The drug was administered 60 minutes before the ischemic event and 90 minutes after reperfusion.[1]

Furthermore, in stroke-prone spontaneously hypertensive rats (SHRSP), long-term treatment with TDN-345 (0.2 or 1.0 mg/kg, p.o. once daily for 3 weeks after stroke onset) was shown to decrease mortality and the recurrence of stroke.[1]

Data Presentation: Effects of TDN-345 on Cerebral Glucose Metabolism

A key finding of the research on TDN-345 is its ability to prevent the reduction in local cerebral glucose utilization (LCGU) observed in stroke. The following table summarizes the quantitative data from the abstract of Nakayama et al. (1997). It is important to note that these are summary findings, and the full dataset with specific values and statistical analyses is contained within the full publication.

| Brain Region | Effect of Stroke on LCGU | Effect of TDN-345 Treatment on LCGU in Stroke Model |

| All brain regions studied | Significant decrease compared to control rats | Prevention of the reduction in LCGU |

| Sensorimotor Cortex | Significant decrease | Marked prevention of the reduction in LCGU |

| Locus Coeruleus | Significant decrease | Marked prevention of the reduction in LCGU |

Table 1: Summary of TDN-345 Effects on Local Cerebral Glucose Utilization (LCGU) in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP). Data is a qualitative summary from the abstract of Nakayama et al. (1997).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by Nakayama et al. (1997).

Animal Models

-

Mongolian Gerbils: Used for the transient global cerebral ischemia model. This species is known for an incomplete circle of Willis, which makes it a suitable model for this type of study.[8][9][10][11][12]

-

Stroke-Prone Spontaneously Hypertensive Rats (SHRSP): Utilized as a model for cerebrovascular lesions and stroke.[13][14][15][16][17] Wistar-Kyoto (WKY) rats were used as the control group for the SHRSP.[1]

Transient Global Cerebral Ischemia in Mongolian Gerbils

-

Ischemia Induction: Ischemia was induced by the bilateral clamping of the common carotid arteries for a duration of 15 minutes.[1]

-

Drug Administration: TDN-345 was administered orally at doses of 0.1, 0.3, and 1.0 mg/kg. The first dose was given 60 minutes before the induction of ischemia, and the second dose was administered 90 minutes after the start of recirculation.[1]

-

Outcome Measures: Mortality and ischemic neurological deficit scores were assessed.

Local Cerebral Glucose Utilization (LCGU) in SHRSP

-

Animal Groups: Stroke-prone spontaneously hypertensive rats (SHRSP) with cerebrovascular lesions were used as the experimental group, and Wistar-Kyoto (WKY) rats served as controls.

-

Drug Administration: TDN-345 was administered orally at doses of 0.2 or 1.0 mg/kg once daily for 3 weeks following the onset of stroke.

-

LCGU Measurement: The rate of LCGU was determined using the autoradiographic [14C]2-deoxy-D-glucose method.[18][19][20][21][22] This method involves the intravenous administration of [14C]2-deoxy-D-glucose, followed by the measurement of the tracer's accumulation in various brain regions through autoradiography of brain sections. The rate of glucose utilization is then calculated based on the tissue concentration of the tracer and the plasma glucose and tracer concentrations over time.

Mandatory Visualizations

Signaling Pathway of TDN-345 in Cerebral Ischemia

Caption: Proposed mechanism of TDN-345 in preventing ischemic neuronal injury.

Experimental Workflow for LCGU Study

Caption: Workflow for the study of TDN-345 on local cerebral glucose utilization.

Discussion and Future Directions

The available preclinical data strongly suggest that TDN-345 has a promising profile as a neuroprotective agent for the treatment of cerebrovascular diseases. Its ability to prevent the decline in cerebral glucose metabolism following an ischemic insult is a key indicator of its potential to preserve neuronal function. The marked effect in the sensorimotor cortex and locus coeruleus suggests a targeted action on brain regions critically involved in the response to and recovery from stroke.

Future research should aim to elucidate the full dose-response relationship of TDN-345 on LCGU in a wider range of brain structures. Further studies are also warranted to explore the therapeutic window of TDN-345 and its efficacy in combination with other stroke therapies. The translation of these promising preclinical findings into clinical trials will be a critical next step in determining the utility of TDN-345 for the treatment of stroke in humans.

Conclusion

TDN-345, a novel calcium channel antagonist, demonstrates significant potential in the management of ischemic brain injury. Its mechanism of action, centered on the inhibition of calcium influx, translates to reduced mortality, fewer neurological deficits, and the preservation of cerebral glucose metabolism in preclinical models of stroke. The data, though primarily from a single key study, provides a strong foundation for further investigation and development of TDN-345 as a therapeutic agent for cerebrovascular diseases. This technical guide summarizes the current knowledge and provides a framework for future research in this promising area.

References

- 1. Beneficial effects of TDN-345, a novel Ca2+ antagonist, on ischemic brain injury and cerebral glucose metabolism in experimental animal models with cerebrovascular lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 3. Calcium antagonists. Pharmacodynamic effects and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modes of Neuronal Calcium Entry and Homeostasis following Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stroke - Wikipedia [en.wikipedia.org]

- 6. Modes of Calcium Regulation in Ischemic Neuron - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Experimental cerebral ischemia in Mongolian gerbils. II. Changes in carbohydrates [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental cerebral ischemia in mongolian gerbils. I. Light microscopic observations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective vulnerability in the gerbil hippocampus following transient ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Research Advances in Mongolian Gerbil Models of Cerebral Ischemia and Auditory Impairment [slarc.org.cn]

- 13. Stroke-prone spontaneously hypertensive rats as an experimental model of malignant hypertension. A pathological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stroke-Prone SHR as Experimental Models for Cardiovascular Disease Risk Reduction in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. SHRSP [anim.med.kyoto-u.ac.jp]

- 17. Stroke-Prone SHR as Experimental Models for Cardiovascular Disease Risk Reduction in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Application of the 2-deoxy-D-[14C]-glucose method to the mouse for measuring local cerebral glucose utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Principles of the 2-deoxyglucose method for the determination of the local cerebral glucose utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The [14C]deoxyglucose method for the measurement of local cerebral glucose utilization: theory, procedure, and normal values in the conscious and anesthetized albino rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The [14C]Deoxyglucose Method for Measurement of Local Cerebral Glucose Utilization | Springer Nature Experiments [experiments.springernature.com]

- 22. The determination of the local cerebral glucose utilization with the 2-deoxyglucose method | Semantic Scholar [semanticscholar.org]

Early Research Findings on the Efficacy of TDN-345: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

TDN-345 has emerged as a promising neuroprotective and nootropic agent in early preclinical research. This document provides a comprehensive technical overview of the initial efficacy findings for TDN-345. It details the experimental protocols from key in vitro and in vivo studies, presents the available quantitative and qualitative data in structured tables, and proposes a putative signaling pathway for its mechanism of action. The evidence suggests that TDN-345, a novel calcium channel antagonist, confers significant neuroprotection in models of cerebral ischemia and enhances neuronal function through the induction of Nerve Growth Factor (NGF), indicating its therapeutic potential for cerebrovascular and neurodegenerative disorders.

Introduction

Cerebrovascular diseases, such as stroke, represent a significant global health burden with limited therapeutic options. The cascade of events following an ischemic insult, including excitotoxicity, oxidative stress, and inflammation, leads to neuronal death and subsequent neurological deficits. A key area of research focuses on the development of neuroprotective agents that can mitigate this damage. TDN-345 is a novel small molecule that has demonstrated considerable promise in preclinical models of brain ischemia. Furthermore, its ability to induce the synthesis and secretion of Nerve Growth Factor (NGF), a crucial protein for neuronal survival, differentiation, and function, suggests a dual mechanism of action that is highly desirable for the treatment of complex neurological disorders. This whitepaper synthesizes the early research findings on the efficacy of TDN-345, providing a detailed examination of the experimental evidence.

In Vitro Efficacy: Induction of Nerve Growth Factor

Early in vitro studies were crucial in elucidating a key mechanism of action of TDN-345: the induction of NGF synthesis and secretion. These experiments were primarily conducted using the C6-10A glioma cell line, a subline of rat C6 glioma cells known to be responsive to stimuli that induce NGF production.

Data Presentation: In Vitro NGF Induction

| Parameter | Observation | Source |

| Cell Line | C6-10A glioma cells | [1] |

| Effect of TDN-345 | Induces synthesis and secretion of Nerve Growth Factor (NGF) | [1] |

| Concentration-Dependence | Induction of NGF begins at approximately 0.1 µM and reaches a maximum at 10 µM. | [1] |

| ED₅₀ | The half-maximal effective concentration (ED₅₀) for NGF induction is 0.88 µM. | [1] |

| Time-Course of NGF Protein | Both intracellular and extracellular NGF protein levels increase within 3 hours and peak at around 12 hours after TDN-345 administration. | [1] |

| Effect on NGF mRNA | The induction of NGF protein is accompanied by an increase in NGF mRNA levels. | [1] |

| Time-Course of NGF mRNA | NGF mRNA levels peak 2-3 hours after the addition of TDN-345 and subsequently return to control levels. | [1] |

| Specificity | TDN-345 does not increase β-actin mRNA, indicating a specific effect on NGF gene expression. | [1] |

| Mechanism of Action | The induction of NGF synthesis and secretion by TDN-345 does not involve cyclic AMP (cAMP) as a second messenger, distinguishing its mechanism from that of catecholamines like epinephrine. | [1] |

Experimental Protocol: In Vitro NGF Quantification

Cell Culture:

-

Cell Line: C6-10A rat glioma cells.

-

Culture Medium: Specific culture medium for C6-10A cells, likely Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

NGF Induction Experiment:

-

C6-10A cells are seeded in culture plates and allowed to adhere.

-

The culture medium is replaced with fresh medium containing varying concentrations of TDN-345 (e.g., 0.1 µM to 100 µM) or a vehicle control.

-

For time-course experiments, cells are treated with a fixed concentration of TDN-345 and harvested at different time points (e.g., 0, 3, 6, 12, 24 hours).

Quantification of NGF Protein:

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying protein levels.

-

Procedure:

-

Cell culture supernatants (for extracellular NGF) and cell lysates (for intracellular NGF) are collected.

-

An NGF-specific capture antibody is coated onto the wells of a microplate.

-

Samples and NGF standards are added to the wells.

-

A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is added, and the resulting colorimetric change is measured using a microplate reader.

-

NGF concentrations in the samples are determined by comparison to the standard curve.

-

Quantification of NGF mRNA:

-

Method: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).

-

Procedure:

-

Total RNA is extracted from the C6-10A cells.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR is performed using primers specific for NGF and a reference gene (e.g., β-actin).

-

The relative expression of NGF mRNA is calculated using the ΔΔCt method.

-

Proposed Signaling Pathway for TDN-345-Induced NGF Synthesis

Given that TDN-345 is a Ca²⁺ antagonist and its action on NGF synthesis is cAMP-independent, a plausible signaling pathway involves the modulation of intracellular calcium levels, which in turn influences downstream transcription factors. A decrease in intracellular calcium, or prevention of its influx, can trigger signaling cascades that lead to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein), a key regulator of many genes, including neurotrophins.

In Vivo Efficacy: Neuroprotection in Cerebral Ischemia Models

The neuroprotective effects of TDN-345 were evaluated in two key animal models of cerebrovascular disease: a transient global cerebral ischemia model in Mongolian gerbils and a stroke model in stroke-prone spontaneously hypertensive rats (SHRSP).

Data Presentation: Neuroprotective Effects of TDN-345

Table 3.1.1: Efficacy of TDN-345 in a Mongolian Gerbil Model of Transient Global Cerebral Ischemia

| Parameter | Dosage | Administration | Outcome | Source |

| Mortality | 0.1 - 1.0 mg/kg | Orally, twice (60 min before ischemia and 90 min after reperfusion) | Dose-dependently decreased | [2] |

| Ischemic Neurological Deficit Score | 0.1 - 1.0 mg/kg | Orally, twice (60 min before ischemia and 90 min after reperfusion) | Dose-dependently decreased | [2] |

Table 3.1.2: Efficacy of TDN-345 in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

| Parameter | Dosage | Administration | Outcome | Source |

| Mortality | 0.2 or 1.0 mg/kg | p.o. once daily for 3 weeks after stroke onset | Decreased | [2] |

| Recurrence of Stroke | 0.2 or 1.0 mg/kg | p.o. once daily for 3 weeks after stroke onset | Decreased | [2] |

| Local Cerebral Glucose Utilization (LCGU) | Not specified | Not specified | Prevented the reduction in LCGU, especially in the sensorimotor cortex and locus coeruleus. | [2] |

Experimental Protocols: In Vivo Models

3.2.1. Transient Global Cerebral Ischemia in Mongolian Gerbils

-

Animal Model: Mongolian gerbils are used due to their incomplete circle of Willis, which makes them susceptible to cerebral ischemia following carotid artery occlusion.

-

Ischemia Induction:

-

The animals are anesthetized.

-

A midline cervical incision is made to expose the bilateral common carotid arteries.

-

Transient global cerebral ischemia is induced by clamping both common carotid arteries for a specific duration (e.g., 15 minutes).[2]

-

After the ischemic period, the clamps are removed to allow for reperfusion.

-

-

Drug Administration: TDN-345 or vehicle is administered orally at specified times before and after the ischemic insult.[2]

-

Outcome Measures:

-

Mortality: The number of animals that survive in each group is recorded over a specified period.

-

Neurological Deficit Score: A standardized scoring system is used to assess neurological function. This may include evaluation of posture, motor activity, and reflexes.

-

3.2.2. Stroke Model in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

-

Animal Model: SHRSP are a genetic model of severe hypertension and stroke.

-

Stroke Induction: Stroke occurs spontaneously in this model due to the underlying severe hypertension.

-

Drug Administration: TDN-345 or vehicle is administered orally daily for a specified duration after the onset of stroke.[2]

-

Outcome Measures:

-

Mortality and Stroke Recurrence: Animals are monitored for survival and the incidence of subsequent strokes.

-

Local Cerebral Glucose Utilization (LCGU):

-

Method: [¹⁴C]2-deoxy-D-glucose autoradiography.

-

Procedure:

-

A bolus of [¹⁴C]2-deoxy-D-glucose is injected intravenously.

-

Arterial blood samples are collected over time to measure plasma glucose and [¹⁴C]2-deoxy-D-glucose concentrations.

-

After a specific time (e.g., 45 minutes), the animal is euthanized, and the brain is rapidly removed and frozen.

-

The brain is sectioned, and the sections are exposed to X-ray film to create autoradiograms.

-

The optical density of different brain regions on the autoradiograms is measured and used to calculate the local rates of glucose utilization.

-

-

-

Experimental Workflow Diagram

Discussion and Future Directions

The early research on TDN-345 provides compelling evidence for its potential as a therapeutic agent for cerebrovascular diseases. Its dual mechanism of action, combining direct neuroprotection as a calcium channel antagonist with the promotion of neuronal repair through NGF induction, is a significant advantage. The dose-dependent efficacy observed in the Mongolian gerbil model of ischemia is particularly encouraging. Furthermore, the ability of TDN-345 to improve cerebral glucose metabolism in stroke-prone rats suggests that it may help to restore brain function after an ischemic event.

Future research should focus on several key areas. Firstly, more detailed dose-response studies are needed to establish the optimal therapeutic window for TDN-345. Secondly, the long-term effects of TDN-345 treatment on cognitive function and motor recovery should be investigated in more detail. Elucidating the precise downstream signaling pathways activated by TDN-345 to induce NGF expression will be crucial for understanding its molecular mechanism of action and for the development of potential biomarkers. Finally, as the current data is limited to preclinical models, further studies are required to assess the safety and efficacy of TDN-345 in higher animal models before it can be considered for clinical development.

Conclusion

References

- 1. Calcium Controls Gene Expression via Three Distinct Pathways That Can Function Independently of the Ras/Mitogen-Activated Protein Kinases (ERKs) Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beneficial effects of TDN-345, a novel Ca2+ antagonist, on ischemic brain injury and cerebral glucose metabolism in experimental animal models with cerebrovascular lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Pharmacology of TDN-345: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of TDN-345, a novel nootropic agent with potential therapeutic applications in neurodegenerative and cerebrovascular diseases. This document synthesizes the available preclinical data on its mechanism of action, pharmacodynamics, and key experimental findings.

Core Pharmacological Profile

TDN-345 is a novel compound characterized by a dual mechanism of action: the induction of Nerve Growth Factor (NGF) synthesis and secretion, and calcium channel antagonism.[1][2][3] Preclinical studies have demonstrated its potential as a neuroprotective and nootropic agent.

Mechanism of Action

Induction of Nerve Growth Factor (NGF) Synthesis

TDN-345 has been shown to induce the synthesis and secretion of NGF in a concentration-dependent manner in C6-10A glioma cells.[4] This induction is mediated by an increase in NGF mRNA expression.[4] Notably, the signaling pathway for this induction appears to be independent of cyclic AMP (cAMP), a common second messenger in NGF synthesis pathways stimulated by catecholamines like epinephrine.[4] This suggests a novel signal transduction pathway for NGF induction.

Calcium Channel Antagonism

TDN-345 is also described as a Ca2+ antagonist.[1][3] This activity is believed to contribute to its neuroprotective effects, particularly in the context of ischemic brain injury. By modulating calcium influx, TDN-345 may mitigate the excitotoxicity and subsequent neuronal damage associated with cerebral ischemia.

Pharmacodynamics

In Vitro Effects

In C6-10A glioma cells, TDN-345 stimulates a significant increase in both intracellular and extracellular NGF protein levels.[4] The induction of NGF synthesis begins at a concentration of approximately 0.1 µM and reaches its maximum effect at 10 µM.[4] The half-maximal effective concentration (ED50) for this effect is 0.88 µM.[4] The increase in NGF mRNA levels peaks 2-3 hours after administration of TDN-345.[4]

In Vivo Effects

Preclinical studies in animal models of cerebral ischemia have demonstrated the neuroprotective efficacy of TDN-345. In Mongolian gerbils subjected to transient global cerebral ischemia, oral administration of TDN-345 (0.1-1.0 mg/kg) dose-dependently reduced mortality and ischemic neurological deficits.[1]

In stroke-prone spontaneously hypertensive rats (SHRSP), daily oral administration of TDN-345 (0.2 or 1.0 mg/kg) for three weeks decreased mortality and the recurrence of stroke.[1] Furthermore, TDN-345 treatment prevented the reduction in the rate of local cerebral glucose utilization (LCGU) in several brain regions, most notably the sensorimotor cortex and locus coeruleus, in these animals.[1]

Quantitative Data Summary

| Parameter | Value | Model System | Reference |

| NGF Induction | |||

| ED50 | 0.88 µM | C6-10A glioma cells | [4] |

| Effective Concentration Range | 0.1 µM - 10 µM | C6-10A glioma cells | [4] |

| Time to Peak NGF mRNA | 2-3 hours | C6-10A glioma cells | [4] |

| In Vivo Efficacy | |||

| Neuroprotective Dose (Mongolian Gerbil) | 0.1 - 1.0 mg/kg (oral) | Transient global cerebral ischemia | [1] |

| Stroke Prevention Dose (SHRSP) | 0.2 - 1.0 mg/kg (oral, daily) | Stroke-prone spontaneously hypertensive rats | [1] |

Signaling Pathways and Experimental Workflows

Caption: Proposed cAMP-independent signaling pathway for TDN-345-induced NGF synthesis.

Caption: High-level overview of the experimental workflow for preclinical evaluation of TDN-345.

Experimental Protocols

Detailed, step-by-step experimental protocols for the key studies on TDN-345 are not publicly available. The following is a summary of the methodologies as described in the available literature.

In Vitro NGF Induction Studies

-

Cell Line: C6-10A glioma cells were used as the in vitro model system.

-

Treatment: Cells were treated with varying concentrations of TDN-345, ranging from approximately 0.1 µM to 10 µM.

-

NGF Measurement:

-

mRNA Analysis: Changes in NGF mRNA levels were quantified to assess the effect of TDN-345 on gene expression.

-

Protein Analysis: Both intracellular and extracellular NGF protein levels were measured to determine the extent of NGF synthesis and secretion.

-

-

cAMP Measurement: Intracellular cAMP levels were measured to investigate the involvement of this second messenger in the signaling pathway.

In Vivo Cerebral Ischemia Studies

-

Animal Models:

-

Mongolian Gerbils: Used for a model of transient global cerebral ischemia, induced by bilateral common carotid artery occlusion.

-

Stroke-Prone Spontaneously Hypertensive Rats (SHRSP): Utilized as a model for cerebrovascular lesions and stroke.

-

-

Drug Administration: TDN-345 was administered orally at doses ranging from 0.1 to 1.0 mg/kg.

-

Outcome Measures:

-

Mortality and Neurological Deficit Scores: Assessed to evaluate the neuroprotective effects of TDN-345.

-

Local Cerebral Glucose Utilization (LCGU): Measured using the [14C]2-deoxy-D-glucose method to determine the site of action of TDN-345 in the brain.

-

Conclusion and Future Directions

TDN-345 is a promising preclinical candidate with a unique pharmacological profile, demonstrating both neurotrophic and neuroprotective properties. Its ability to induce NGF synthesis through a novel, cAMP-independent pathway warrants further investigation to fully elucidate the underlying molecular mechanisms. The beneficial effects observed in animal models of cerebral ischemia suggest its potential for the treatment of stroke and other neurodegenerative disorders.

Future research should focus on:

-

Elucidation of the Signaling Pathway: Identifying the specific receptors and intracellular signaling molecules involved in TDN-345-mediated NGF induction.

-

Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of TDN-345 to inform dosing and formulation for potential clinical development.

-

Clinical Evaluation: If further preclinical studies are successful, progression to clinical trials will be necessary to determine the safety and efficacy of TDN-345 in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. Neurotrophic activity of 2,4,4-trimethyl-3-(15-hydroxypentadecyl)-2-cyclohexen-1-one in cultured central nervous system… [ouci.dntb.gov.ua]

- 3. [Specific mechanism of action of calcium antagonists in the neutralization of experimental coronary spasms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The novel compound TDN-345 induces synthesis/secretion of nerve growth factor in C6-10A glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Unraveling the In Vitro Profile of TDN-345: A Novel Calcium Antagonist

Introduction

TDN-345 is a novel small molecule characterized by its function as a calcium (Ca2+) antagonist. Emerging from preclinical studies, this compound has demonstrated significant therapeutic potential, particularly in the context of cerebrovascular diseases. In vivo animal models of stroke have highlighted the beneficial effects of TDN-345, showcasing its ability to reduce mortality and improve neurological deficits.[1] The primary mechanism of action appears to be linked to its role as a neuroprotective agent, mitigating the downstream effects of ischemic brain injury.[1] This document provides an overview of the experimental protocols for in vitro studies designed to elucidate the cellular and molecular mechanisms of TDN-345.

Mechanism of Action

TDN-345 exerts its therapeutic effects by acting as a calcium channel blocker. In pathological conditions such as ischemic stroke, an excessive influx of calcium into neurons is a critical step in the cell death cascade. By antagonizing Ca2+ channels, TDN-345 is believed to prevent this overload, thereby preserving neuronal integrity and function. Further in vitro studies are essential to fully characterize the specific calcium channels targeted by TDN-345 and its downstream signaling effects.

Application Notes and Protocols

While specific in vitro studies on TDN-345 are not extensively documented in publicly available literature, this section outlines standard experimental protocols that are fundamental for characterizing the in vitro activity of a novel calcium channel antagonist like TDN-345. These protocols are based on established methodologies for assessing neuroprotection and calcium signaling.

Neuronal Cell Viability and Cytotoxicity Assays

Objective: To determine the protective effect of TDN-345 against neurotoxicity in vitro.

Experimental Model: Primary neuronal cultures or human neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used. Neurotoxicity can be induced by agents such as glutamate (to mimic excitotoxicity) or by subjecting the cells to oxygen-glucose deprivation (OGD) to simulate ischemic conditions.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate neuronal cells in 96-well plates at a suitable density and allow them to adhere and differentiate.

-

Compound Treatment: Pre-treat the cells with a range of concentrations of TDN-345 for a specified period (e.g., 1-2 hours).

-

Induction of Toxicity: Introduce the neurotoxic agent (e.g., glutamate) or subject the cells to OGD.

-

Incubation: Incubate for a duration sufficient to induce cell death in control wells (e.g., 24 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Data Presentation:

| TDN-345 Concentration | Cell Viability (%) vs. Toxin Control |

| Vehicle Control | (Value) |

| Concentration 1 | (Value) |

| Concentration 2 | (Value) |

| Concentration 3 | (Value) |

Intracellular Calcium Concentration Measurement

Objective: To directly measure the effect of TDN-345 on intracellular calcium levels.

Methodology: Fluorescent calcium indicators, such as Fura-2 AM or Fluo-4 AM, are used to visualize and quantify changes in intracellular calcium concentration.

Protocol: Fura-2 AM-based Calcium Imaging

-

Cell Loading: Incubate neuronal cells grown on glass coverslips with Fura-2 AM in a physiological buffer.

-

Baseline Measurement: Mount the coverslip on a fluorescence microscope and record the baseline fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.

-

Stimulation: Perfuse the cells with a solution containing a stimulant that induces calcium influx (e.g., high potassium solution or a specific agonist).

-

TDN-345 Application: Apply TDN-345 to the cells and continue to record the fluorescence ratio to observe its effect on calcium influx.

-

Data Analysis: The ratio of fluorescence intensities (F340/F380) is used to calculate the intracellular calcium concentration.

Data Presentation:

| Treatment Condition | Peak Intracellular Ca2+ Concentration (nM) |

| Baseline | (Value) |

| Stimulant Alone | (Value) |

| Stimulant + TDN-345 | (Value) |

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental design and the proposed mechanism of action, the following diagrams have been generated.

References

Application Notes and Protocols for TDN-345 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDN-345 is a novel neuroprotective and nootropic agent with a dual mechanism of action. It functions as a calcium channel blocker and also induces the synthesis and secretion of Nerve Growth Factor (NGF).[1][2] Preclinical studies in animal models have demonstrated its potential therapeutic efficacy in conditions such as cerebral ischemia and age-related cognitive decline. These application notes provide detailed protocols for the administration of TDN-345 to various animal models, based on findings from published research.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies involving TDN-345 administration.

Table 1: Oral Administration of TDN-345 in Rodent Models

| Animal Model | Indication | Dose (mg/kg) | Dosing Regimen | Key Findings | Reference |

| Mongolian Gerbil | Transient Global Cerebral Ischemia | 0.1 - 1.0 | Twice; 60 min before ischemia and 90 min after recirculation | Dose-dependent decrease in mortality and ischemic neurological deficit | [1] |

| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | Stroke | 0.2, 1.0 | Once daily for 3 weeks after stroke onset | Decreased mortality and recurrence of stroke | [1] |

| Aged Rats (12 months old) | Cognitive Enhancement | 3 | Twice daily for one month | "Tendency-like" improvement in learning | [3] |

| Young Rats with Chemically-Induced Amnesia (Diazepam or Scopolamine) | Cognitive Enhancement | 3 | Given before daily swimming | Improved learning process | [4] |

Table 2: Intraperitoneal Administration of TDN-345 in Rodent Models

| Animal Model | Indication | Dose (mg/kg) | Dosing Regimen | Key Findings | Reference |

| Young Rats with Chemically-Induced Amnesia (Diazepam or Scopolamine) | Cognitive Enhancement | 0.5 | Given before daily swimming | Improved learning process | [4] |

| Aged Rats | Cognitive Enhancement | Not specified in abstract | Daily | Fewer errors and shorter swimming time in water-labyrinth task | [4] |

Experimental Protocols

The following are detailed methodologies for the preparation and administration of TDN-345 in animal models.

Protocol 1: Oral Gavage Administration in Rats and Mice

This protocol is suitable for the administration of TDN-345 for studies on cerebral ischemia and cognitive function.

Materials:

-

TDN-345 powder

-

Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or a solution of 10% DMSO, 40% PEG 400, and 50% sterile saline)

-

Sterile water or saline

-

Mortar and pestle or homogenizer

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Volumetric flasks and graduated cylinders

-

Oral gavage needles (flexible or rigid, appropriate size for the animal)

-

Syringes (1-3 mL)

-

Animal scale

Procedure:

-

Preparation of TDN-345 Suspension (Example with 0.5% Methylcellulose): a. Calculate the required amount of TDN-345 and vehicle based on the desired concentration and the number of animals to be dosed. b. Weigh the appropriate amount of TDN-345 powder. c. Prepare the 0.5% methylcellulose solution by dissolving methylcellulose in sterile water. d. Levigate the TDN-345 powder with a small amount of the vehicle to form a smooth paste. e. Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer until a homogenous suspension is achieved. f. Maintain continuous stirring during the dosing procedure to ensure uniform suspension.

-

Animal Preparation and Dosing: a. Weigh each animal accurately to determine the correct volume of the TDN-345 suspension to be administered. b. Gently restrain the animal. For rats, this can be done by holding the animal close to the body and gently securing the head. For mice, scruffing is a common method. c. Measure the appropriate length for the gavage needle (from the tip of the nose to the last rib). d. Draw the calculated volume of the TDN-345 suspension into the syringe with the gavage needle attached. e. Gently insert the gavage needle into the esophagus and advance it to the predetermined length. f. Administer the suspension slowly and steadily. g. Carefully remove the gavage needle. h. Monitor the animal for a few minutes to ensure there are no adverse reactions.

Protocol 2: Intraperitoneal (IP) Injection in Rats and Mice

This protocol is suitable for studies requiring systemic delivery of TDN-345 to investigate its effects on cognitive function.

Materials:

-

TDN-345 powder

-

Vehicle (e.g., sterile saline, or a solution of 10% DMSO in sterile saline)

-

Sterile saline

-

Vortex mixer

-

Analytical balance

-

Volumetric flasks

-

Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)

-

Animal scale

-

70% ethanol for disinfection

Procedure:

-

Preparation of TDN-345 Solution: a. Calculate the required amount of TDN-345 and vehicle. b. Weigh the TDN-345 powder and dissolve it in the chosen vehicle. If using a co-solvent like DMSO, first dissolve the TDN-345 in DMSO and then dilute with sterile saline to the final volume. c. Vortex the solution until the TDN-345 is completely dissolved.

-